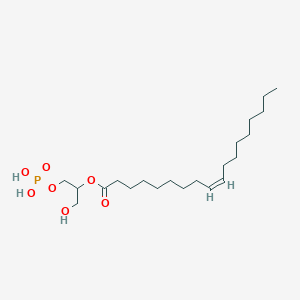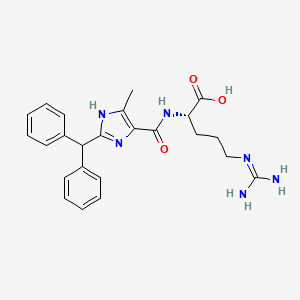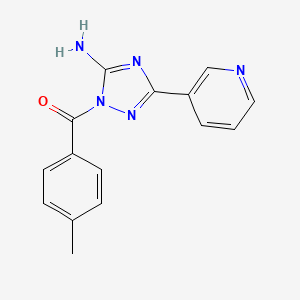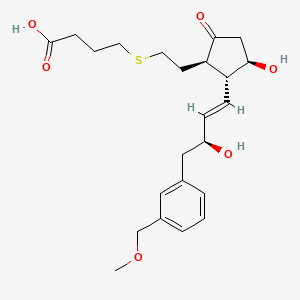![molecular formula C28H35N3O9S B10771615 2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)
2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PMID24900526C5: is a small molecular drug with a molecular weight of 589.7 g/mol and a topological polar surface area of 3.4 Ų . This compound is under investigation for its potential therapeutic applications, particularly in the field of medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PMID24900526C5 involves multiple steps, typically starting with the preparation of a key intermediate through a series of organic reactions. The exact synthetic route can vary, but common steps include:
Formation of the Core Structure: This often involves a cyclization reaction to form the core ring structure of the molecule.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of PMID24900526C5 would be scaled up using batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
PMID24900526C5 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide for nucleophilic substitution or sulfuric acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
科学的研究の応用
PMID24900526C5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism by which PMID24900526C5 exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes and ultimately therapeutic effects.
類似化合物との比較
Similar Compounds
PMID24900526C4: A structurally similar compound with slight variations in functional groups.
PMID24900526C6: Another analog with different substituents on the core structure.
Uniqueness
PMID24900526C5 is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
特性
分子式 |
C28H35N3O9S |
|---|---|
分子量 |
589.7 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H35N3O9S/c1-19(2)16-23(27(35)31(17-25(32)33)41(37,38)22-13-11-21(39-3)12-14-22)29-26(34)24-10-7-15-30(24)28(36)40-18-20-8-5-4-6-9-20/h4-6,8-9,11-14,19,23-24H,7,10,15-18H2,1-3H3,(H,29,34)(H,32,33)/t23-,24-/m0/s1 |
InChIキー |
QXROXWFFCFLRBZ-ZEQRLZLVSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)CC(C(=O)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2r)-N-{(2s,3r)-4-{[(4's)-6'-(2,2-Dimethylpropyl)-3',4'-Dihydrospiro[cyclobutane-1,2'-Pyrano[2,3-B]pyridin]-4'-Yl]amino}-3-Hydroxy-1-[3-(1,3-Thiazol-2-Yl)phenyl]butan-2-Yl}-2-Methoxypropanamide](/img/structure/B10771543.png)
![[9-[4-[12-[[6-[[3-(1-Benzyl-3-methylimidazol-1-ium-4-yl)-1-[(1-methylpiperidin-4-yl)amino]-1-oxopropan-2-yl]amino]-5-[[2-(2-imino-3-methyl-1,3-thiazol-4-yl)acetyl]amino]-6-oxohexyl]carbamoylamino]dodecylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B10771560.png)


![(2R)-N-hydroxy-2-{4-[4-(methylcarbamoyl)phenoxy]benzenesulfonyl}-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10771573.png)
![4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10771590.png)

![6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide](/img/structure/B10771600.png)

![2-[(2-benzhydryl-5-methyl-1H-imidazole-4-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10771619.png)


![3-[(4-morpholin-4-ylbenzoyl)amino]-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]-1H-thieno[5,4-d]pyrazole-5-carboxamide](/img/structure/B10771630.png)